1-phenyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-Phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a unique combination of a benzimidazole ring and a pyrrolidinone ring
Preparation Methods
The synthesis of 1-phenyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate precursor, often through a ring-closing reaction.
Final Coupling: The final step involves coupling the benzimidazole and pyrrolidinone rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
1-Phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biology: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-phenyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. The pyrrolidinone ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-Phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities.
Pyrrolidinone Derivatives: These compounds feature the pyrrolidinone ring and are studied for their pharmacological properties.
The uniqueness of 1-phenyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one lies in the combination of these two rings, which can result in synergistic effects and enhanced biological activity.
Properties
IUPAC Name |
1-phenyl-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-18(19-10-4-2-5-11-19)28-23-15-9-8-14-22(23)26-25(28)20-16-24(29)27(17-20)21-12-6-3-7-13-21/h2-15,18,20H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODANHUBBJVCHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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